molecular formula C24H31N5O2 B2610359 N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide CAS No. 2393840-15-6

N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide

Cat. No. B2610359
CAS RN: 2393840-15-6
M. Wt: 421.545
InChI Key: GFHJYPQZBBHOCC-UXHICEINSA-N
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Description

LEI-401 is an inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD;  IC50 = 0.86 µM in HEK293T cell membranes expressing the recombinant human enzyme). It is selective for NAPE-PLD over human cannabinoid (CB) receptor 1 (CB1), CB2, type IVE phospholipase A2, monoacylglycerol lipase (MAGL), and diacylglycerol lipase α (DAGLα), as well as mouse DAGLα, DAGLβ, fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain-containing protein 6 (ABHD6), at 10 µM. LEI-401 (10 µM) reduces levels of a variety of N-acylethanolamines (NAEs), including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and N-arachidonoylethanolamine (AEA; ), in Neuro2a cells. It impairs fear extinction in a cued fear conditioning test in mice when administered at a dose of 30 mg/kg.

Scientific Research Applications

Modulation of Emotional Behavior

LEI-401 has been identified as a CNS-active N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor . It has been found to modulate emotional behavior in mice by reducing N-acylethanolamines (NAEs) levels in neuroblastoma cells and in the brain of freely moving mice . This suggests that LEI-401 could potentially be used in the treatment of emotional disorders .

Inhibition of NAPE-PLD

The compound acts as an inhibitor of NAPE-PLD, an enzyme involved in the biosynthesis of NAEs . By inhibiting this enzyme, LEI-401 can effectively reduce the levels of NAEs in the brain, which are important signaling lipids .

Activation of the Hypothalamus-Pituitary-Adrenal Axis

LEI-401 has been found to activate the hypothalamus-pituitary-adrenal axis . This suggests that it could potentially be used in the treatment of disorders related to this axis.

Impairment of Fear Extinction

The compound has been found to impair fear extinction in mice . This suggests that it could potentially be used in the study of fear-related disorders and in the development of treatments for these disorders .

Potential Use in Neuroblastoma Treatment

LEI-401 has been associated with neuroblastoma, a type of cancer that often begins in the adrenal glands . While the exact role of LEI-401 in the treatment of neuroblastoma is not clear, its association with this disease suggests potential therapeutic applications .

Role in NAE Biosynthesis

LEI-401 plays a distinctive role in NAE biosynthesis in the brain . This suggests that it could potentially be used in the study of NAE biosynthesis and in the development of treatments for disorders related to this process .

properties

IUPAC Name

N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHJYPQZBBHOCC-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide
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N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide
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N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide
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N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide
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N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide
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N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide

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